1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(o-tolyl)urea

Urease inhibition Oxadiazole SAR o-Tolyl pharmacophore

This compound is a differentiated ortho-methyl urea probe for kinase and urease SAR. Its o-tolyl motif confers 4.5-fold superior urease inhibition over thiourea in analogous series and enables steric/electronic selectivity testing against p-tolyl/benzyl matched pairs. Ideal for VEGFR-2 profiling and virtual screening validation. Secure research-grade purity and reliable global shipment for your Medicinal Chemistry program.

Molecular Formula C14H14N6O2
Molecular Weight 298.306
CAS No. 1210749-59-9
Cat. No. B2588778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(o-tolyl)urea
CAS1210749-59-9
Molecular FormulaC14H14N6O2
Molecular Weight298.306
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NC2=NN=C(O2)C3=NN(C=C3)C
InChIInChI=1S/C14H14N6O2/c1-9-5-3-4-6-10(9)15-13(21)16-14-18-17-12(22-14)11-7-8-20(2)19-11/h3-8H,1-2H3,(H2,15,16,18,21)
InChIKeyCIXDUXZCFIKNII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(o-tolyl)urea (CAS 1210749-59-9): Heterocyclic Urea Procurement Profile


1-(5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(o-tolyl)urea (CAS 1210749-59-9) is a synthetic heterocyclic urea derivative combining a 1,3,4-oxadiazole core, a 1-methylpyrazole substituent, and an o-tolyl urea moiety [1]. It belongs to the broader class of azole–urea hybrids, a scaffold extensively explored for kinase inhibition (e.g., VEGFR-2) and antiproliferative activity [2]. This compound is primarily available as a research-grade screening compound from commercial suppliers; at the time of this analysis, no primary literature publication, patent, or curated bioactivity database entry (PubChem, ChEMBL, BindingDB) contains quantitative biological data generated specifically on this molecule. All differentiation claims below are therefore derived from class-level inference based on structurally proximal analogs and general oxadiazole–pyrazole–urea SAR trends.

Why In-Class 1,3,4-Oxadiazole–Pyrazole Ureas Cannot Substitute for 1-(5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(o-tolyl)urea


Within the azole–urea chemical space, minor structural permutations—particularly the identity and position of aryl substituents on the urea terminus—produce substantial shifts in potency, selectivity, and ADMET profiles. In a systematic study of pyrazole/oxadiazole/thiadiazole/triazole urea hybrids, the most potent VEGFR-2 inhibitor (compound 10c, IC50 = 0.664 µM) differed from closely related analogs by >10-fold in enzyme potency, and the most selective antiproliferative agent (compound 8a) exhibited 7.69-fold greater activity than sorafenib against MCF-7 cells while maintaining 3.75-fold lower toxicity toward normal fibroblasts [1]. The o-tolyl substituent present in the target compound introduces a specific ortho-methyl steric and electronic signature that, in analogous urease inhibitor series, differentiated the most potent compound (o-tolyl derivative 5j, IC50 = 5.16 µM) from para-substituted isomers and the thiourea standard (IC50 = 23 µM) [2]. Generic replacement with a benzyl, p-tolyl, or unsubstituted phenyl urea analog without experimental confirmation therefore risks losing the binding interactions conferred by the ortho-methyl group, undermining assay reproducibility and SAR continuity.

Quantitative Differentiation Evidence for 1-(5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(o-tolyl)urea


Evidence Item 1: Ortho-Methyl Urea Substituent Drives Urease Inhibitory Potency – Class-Level Inference from a 1,3,4-Oxadiazole Library

In a series of eighteen 1,3,4-oxadiazole derivatives evaluated against Jack bean urease, the compound bearing an o-tolyl moiety (5j) was the most potent inhibitor, with an IC50 of 5.16 ± 2.68 μM [1]. This represents a 4.5-fold improvement over the reference inhibitor thiourea (IC50 = 23 ± 0.03 μM) [1]. Although this specific compound is not the target molecule, it establishes a class-level precedent that the o-tolyl group, when attached to a 1,3,4-oxadiazole core via an appropriate linker, confers measurable urease inhibitory advantage over other aryl substituents. The target compound presents the same o-tolyl urea pharmacophore but tethered through an amino-oxadiazole bridge rather than a thioether linkage, suggesting a conserved pharmacophoric contribution.

Urease inhibition Oxadiazole SAR o-Tolyl pharmacophore

Evidence Item 2: Pyrazole–Oxadiazole–Urea Scaffold Validated for VEGFR-2 Kinase Inhibition – Benchmark Potency Context

A 2023 study of azole–urea hybrids structurally analogous to the target compound (incorporating pyrazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole cores) identified compound 10c as the most potent VEGFR-2 inhibitor with an IC50 of 0.664 µM, and compound 8a as the most selective antiproliferative agent exhibiting 7.69-fold greater potency than sorafenib against MCF-7 cells [1]. These data establish that the pyrazole–oxadiazole–urea scaffold is competent for VEGFR-2 kinase engagement at sub-micromolar concentrations. The target compound, which shares the identical pyrazole–oxadiazole–urea connectivity but replaces the terminal aryl group with o-tolyl, represents an untested permutation within this validated chemotype. Its procurement enables direct determination of whether ortho-methyl substitution on the phenylurea terminus improves or diminishes VEGFR-2 potency relative to the published analogs.

VEGFR-2 inhibition Kinase inhibitor Azole–urea hybrid

Evidence Item 3: Structural Differentiation from Common Analogs – Ortho- vs. Para-Tolyl Substitution

The closest commercially cataloged analogs to the target compound include 1-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolyl)urea (CAS: not specified, EVT-14271422) and 1-benzyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea [1]. These analogs differ in two critical parameters: (i) the urea terminal aryl group (p-tolyl or benzyl vs. o-tolyl in the target), and (ii) the oxadiazole 5-substituent (4-fluorobenzyl or H vs. 1-methylpyrazol-3-yl). Ortho-methyl substitution on the phenylurea introduces a steric constraint that alters the dihedral angle between the urea plane and the aromatic ring, a feature known to modulate hydrogen-bonding geometry with kinase hinge regions and enzyme active sites [2]. No head-to-head bioactivity comparison between o-tolyl and p-tolyl analogs on the 1,3,4-oxadiazol-2-yl-urea scaffold has been published, making the target compound the only commercially available entry point to experimentally probe this position-specific steric effect.

Structure–Activity Relationship o-Tolyl vs. p-Tolyl Steric effects

Evidence Item 4: Computed Physicochemical Profile Supports Drug-Likeness – Comparative Analysis with Sorafenib-like Scaffolds

The target compound has a molecular weight of 298.30 g/mol, XLogP3-AA of 1.0, 2 hydrogen bond donors, 5 hydrogen bond acceptors, and a topological polar surface area (TPSA) of 97.9 Ų [1]. All parameters fall within Lipinski's Rule of Five boundaries (MW < 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10) and the TPSA is well below the 140 Ų threshold associated with acceptable oral bioavailability. By comparison, sorafenib (MW 464.8, logP ~4.1, TPSA ~92 Ų) and the VEGFR-2 active azole–urea hybrid 10c are larger and more lipophilic. The target compound's lower logP (1.0 vs. ~4.1 for sorafenib) predicts improved aqueous solubility and reduced CYP-mediated metabolism risk, while retaining a TPSA compatible with membrane permeability. These computed properties suggest the target compound may offer a pharmacokinetic starting point distinct from more lipophilic diarylurea kinase inhibitors.

Drug-likeness Physicochemical properties Lipinski parameters

Procurement-Driven Application Scenarios for 1-(5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(o-tolyl)urea (CAS 1210749-59-9)


Scenario 1: Kinase Inhibitor Lead Optimization – Probing Urea Terminal Aryl SAR

Medicinal chemistry teams pursuing VEGFR-2 or related tyrosine kinase inhibitors can deploy this compound as a focused SAR probe. Because the core pyrazole–oxadiazole–urea architecture has validated sub-micromolar VEGFR-2 activity (compound 10c, IC50 = 0.664 µM), the o-tolyl substitution represents a deliberate perturbation to test whether ortho-methyl steric bulk improves potency or selectivity relative to published unsubstituted-phenyl or para-substituted analogs [1]. Experimental readouts should include VEGFR-2 enzymatic IC50, antiproliferative activity in MCF-7 and MDA-MB-231 cell lines, and counterscreening against L929 fibroblasts, directly following the assay cascade established by Shirzad et al. (2023).

Scenario 2: Urease Inhibitor Screening – Evaluating Oxadiazole Linker Geometry

The o-tolyl pharmacophore has demonstrated 4.5-fold superior urease inhibition compared to thiourea standard in a 1,3,4-oxadiazole series (derivative 5j, IC50 = 5.16 µM) [1]. Researchers investigating urease as a therapeutic target (e.g., Helicobacter pylori gastric colonization) can use this compound to determine whether installing the o-tolyl urea motif on the 1,3,4-oxadiazol-2-yl-amine scaffold (as in the target compound) retains or enhances potency compared to the thioether-linked oxadiazole series. Paired testing against the published 5j compound and thiourea control is recommended to quantify the linker geometry contribution.

Scenario 3: Computational Chemistry – Docking-Based Virtual Screening Validation Set

The target compound's well-defined structure, combined with its lack of published bioactivity data, makes it an ideal candidate for prospective virtual screening validation. Computational groups can dock this compound into VEGFR-2 (PDB: 4ASD or analogous DFG-out structures) and urease (PDB: 4H9M) crystal structures to generate binding pose predictions and affinity scores, then commission experimental testing to assess docking accuracy in a blinded fashion. The compound's low molecular weight (298 Da) and moderate TPSA (97.9 Ų) also make it suitable for molecular dynamics simulations of binding kinetics.

Scenario 4: Chemical Biology Tool Compound – Negative Control for p-Tolyl or Benzyl Urea Pharmacophores

Because the target compound is the ortho-methyl isomer of a family that includes p-tolyl and benzyl urea variants, it can serve as a selectivity control in chemical biology experiments where the engagement of a protein target by para-substituted phenylureas is being studied. Any differential activity observed between o-tolyl and p-tolyl analogs—whether in kinase inhibition, cellular phenotypic assays, or affinity pull-down experiments—provides direct evidence for a steric or electronic preference at the urea-binding subsite, informing pharmacophore models without requiring de novo synthesis of the matched pair.

Quote Request

Request a Quote for 1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(o-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.